2,2-Dimethyl-2'-fluorobutyrophenone 2,2-Dimethyl-2'-fluorobutyrophenone
Brand Name: Vulcanchem
CAS No.: 898765-76-9
VCID: VC2285647
InChI: InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3
SMILES: CCC(C)(C)C(=O)C1=CC=CC=C1F
Molecular Formula: C12H15FO
Molecular Weight: 194.24 g/mol

2,2-Dimethyl-2'-fluorobutyrophenone

CAS No.: 898765-76-9

Cat. No.: VC2285647

Molecular Formula: C12H15FO

Molecular Weight: 194.24 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethyl-2'-fluorobutyrophenone - 898765-76-9

Specification

CAS No. 898765-76-9
Molecular Formula C12H15FO
Molecular Weight 194.24 g/mol
IUPAC Name 1-(2-fluorophenyl)-2,2-dimethylbutan-1-one
Standard InChI InChI=1S/C12H15FO/c1-4-12(2,3)11(14)9-7-5-6-8-10(9)13/h5-8H,4H2,1-3H3
Standard InChI Key PWRFZWXSNABNGM-UHFFFAOYSA-N
SMILES CCC(C)(C)C(=O)C1=CC=CC=C1F
Canonical SMILES CCC(C)(C)C(=O)C1=CC=CC=C1F

Introduction

Physical and Chemical Properties

2,2-Dimethyl-2'-fluorobutyrophenone possesses distinctive physicochemical properties that determine its behavior in various chemical processes and applications. Table 1 summarizes the key physical and chemical characteristics of this compound based on available data.

Table 1: Physicochemical Properties of 2,2-Dimethyl-2'-Fluorobutyrophenone

PropertyValue
CAS Number898765-76-9
Chemical Name2,2-Dimethyl-2'-fluorobutyrophenone
IUPAC Name1-(2-Fluorophenyl)-2,2-dimethyl-1-butanone
Molecular FormulaC₁₂H₁₅FO
Molecular Weight194.25 g/mol
Boiling Point249.4±13.0 °C (Predicted)
Density1.015±0.06 g/cm³ (Predicted)
Physical StatePresumed liquid at room temperature

The compound features a ketone functional group connecting the 2-fluorophenyl ring to the 2,2-dimethylbutane moiety. The carbonyl group (C=O) serves as a key reactive site, while the fluorine atom significantly influences the electronic distribution within the molecule .

Structural Features and Conformational Analysis

The structural arrangement of 2,2-Dimethyl-2'-fluorobutyrophenone significantly influences its chemical behavior and interactions. The molecule consists of a 2-fluorophenyl ring connected to a carbonyl group, which is further linked to a tertiary carbon bearing two methyl groups and an ethyl group.

Synthesis and Preparation Methods

The synthesis of 2,2-Dimethyl-2'-fluorobutyrophenone typically involves carefully controlled chemical transformations to achieve the desired substitution pattern. While specific synthetic routes may vary, several general approaches are commonly employed:

Friedel-Crafts Acylation

One of the most probable synthetic routes involves the Friedel-Crafts acylation reaction, where 2-fluorobenzene reacts with 2,2-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction facilitates the formation of the key carbon-carbon bond between the acyl group and the aromatic ring, resulting in the target butyrophenone structure.

The reaction typically proceeds under anhydrous conditions and controlled temperatures to ensure optimal yields and selectivity. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, potentially requiring modified reaction conditions compared to non-fluorinated analogs.

Organometallic Coupling Approaches

Alternative synthetic strategies may involve organometallic coupling reactions, particularly for cases where traditional Friedel-Crafts methods yield unsatisfactory results. These approaches might include:

  • Palladium-catalyzed coupling reactions between 2-fluorobenzoic acid derivatives and appropriate organometallic reagents

  • Grignard or organolithium reactions followed by oxidation steps

  • Cross-coupling reactions utilizing transition metal catalysts

These methods offer advantages in terms of regioselectivity and functional group tolerance, which can be particularly valuable when synthesizing compounds with sensitive functional groups.

Chemical Reactivity

The chemical reactivity of 2,2-Dimethyl-2'-fluorobutyrophenone is determined by its structural features, particularly the carbonyl group and the fluorine-substituted aromatic ring. Understanding these reactive sites is essential for predicting its behavior in various chemical transformations.

Carbonyl-Based Reactions

As a ketone, 2,2-Dimethyl-2'-fluorobutyrophenone can undergo typical carbonyl reactions, including:

  • Reduction to corresponding alcohols using hydride reducing agents

  • Nucleophilic addition reactions leading to tertiary alcohols

  • Condensation reactions with amines to form imines or hydrazones

  • Wittig and related olefination reactions

The presence of the tertiary carbon (bearing two methyl groups and an ethyl group) adjacent to the carbonyl creates steric hindrance that can influence the rate and stereoselectivity of these reactions.

Applications in Scientific Research

2,2-Dimethyl-2'-fluorobutyrophenone finds applications in various scientific disciplines, particularly in organic synthesis and pharmaceutical research:

Synthetic Intermediate

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups provide multiple handles for further transformations, making it useful in the construction of structurally diverse chemical libraries for drug discovery programs.

Medicinal Chemistry Applications

In medicinal chemistry, fluorinated compounds have gained significant attention due to their unique properties:

  • Enhanced metabolic stability (resistance to oxidative metabolism)

  • Improved lipophilicity and membrane permeability

  • Increased binding affinity to target proteins through hydrogen bonding and lipophilic interactions

The specific arrangement of functional groups in 2,2-Dimethyl-2'-fluorobutyrophenone may serve as a scaffold for developing compounds with potential pharmacological activity, particularly in areas where butyrophenone derivatives have shown promise.

Probe for Conformational Studies

Comparison with Related Compounds

To better understand the unique properties of 2,2-Dimethyl-2'-fluorobutyrophenone, it is instructive to compare it with structurally related compounds. Table 2 presents a comparison with several fluorinated butyrophenone derivatives.

Table 2: Comparison of 2,2-Dimethyl-2'-fluorobutyrophenone with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Features
2,2-Dimethyl-2'-fluorobutyrophenone898765-76-9C₁₂H₁₅FO194.25Fluorine at 2' position
2,2-Dimethyl-3'-fluorobutyrophenone898765-46-3C₁₂H₁₅FO194.24Fluorine at 3' position
4'-Bromo-2,2-dimethyl-2'-fluorobutyrophenone898765-84-9C₁₂H₁₄BrFO273.14Fluorine at 2' position, Bromine at 4' position
3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone898765-72-5C₁₂H₁₄ClFO232.69Chlorine at 3' position, Fluorine at 4' position

Future Research Directions

Research on 2,2-Dimethyl-2'-fluorobutyrophenone continues to evolve, with several promising directions:

Advanced Synthetic Methodologies

Development of more efficient and selective methods for synthesizing 2,2-Dimethyl-2'-fluorobutyrophenone and its derivatives remains an active area of research. Emerging technologies in fluorination chemistry and C-C bond formation could provide new routes to access this compound and related structures.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator